molecular formula C10H9NO B12365136 7-methyl-8aH-isoquinolin-1-one

7-methyl-8aH-isoquinolin-1-one

Cat. No.: B12365136
M. Wt: 159.18 g/mol
InChI Key: ORLKIDWKKDIPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-8aH-isoquinolin-1-one is a synthetic isoquinoline derivative offered as a high-purity chemical for research purposes. Isoquinolines represent a significant class of heterocyclic aromatic compounds, recognized as a fundamental structural motif in a vast array of naturally occurring alkaloids and synthetic compounds with diverse biological activities . The core isoquinoline structure consists of a benzene ring fused to a pyridine ring, and its derivatives are extensively investigated in pharmaceutical research for their potential in drug discovery and development . This compound is provided For Research Use Only (RUO) and is strictly intended for use in controlled laboratory settings by qualified researchers. RUO products are essential tools for scientific investigation, experimentation, and analysis, but they are not intended for use in diagnostic procedures or the treatment management of patients . They are not subject to the rigorous evaluation for accuracy and precision required of in vitro diagnostic (IVD) medical devices. Researchers are solely responsible for ensuring that the use of this product complies with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

7-methyl-8aH-isoquinolin-1-one

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6,9H,1H3

InChI Key

ORLKIDWKKDIPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(=CC=NC2=O)C=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations Involving 7 Methyl 8ah Isoquinolin 1 One

Foundational Synthetic Pathways for Isoquinolinone Ring Systems

The construction of the isoquinolinone core has been historically achieved through several classical name reactions, which have been adapted over the years. More recently, transition-metal catalysis and multicomponent reactions have emerged as powerful tools for their synthesis, offering improved efficiency and functional group tolerance.

Classical Cyclization and Annulation Strategies

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of isoquinoline (B145761) and its derivatives, which can be adapted to form isoquinolinones.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. mdpi.comrsc.org This intermediate can then be oxidized to the corresponding isoquinoline. For the synthesis of isoquinolinones, modifications of this reaction can be envisioned, for instance, by using starting materials with appropriate oxidation states or by subsequent oxidation of the dihydroisoquinoline product. The reaction is typically most effective when the aromatic ring is electron-rich. rsc.org

The Pictet-Spengler reaction provides another route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. rug.nl This reaction, considered a special case of the Mannich reaction, leads to tetrahydroisoquinolines. rug.nl To access isoquinolinones through this pathway, further oxidation steps are necessary. The reaction conditions can be harsh, often requiring strong acids and heat, particularly for less nucleophilic aromatic rings. rug.nl

Contemporary Transition-Metal Catalyzed Approaches to Isoquinolinones

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of isoquinolinone rings, often through C-H activation/annulation pathways. These methods offer high atom economy and regioselectivity.

Rhodium(III)-catalyzed C-H activation/annulation has become a prominent strategy. This approach often involves the reaction of a benzamide (B126) derivative with an alkyne. The rhodium catalyst facilitates the activation of an ortho C-H bond of the benzamide, which then annulates with the alkyne to construct the isoquinolinone skeleton. nih.govbrieflands.com These reactions can be highly regioselective and have been successfully applied to a variety of substrates. nih.gov One-pot, three-component syntheses of multifunctionalized isoquinolones have also been developed using Rh(III) catalysis. sioc-journal.cn

Palladium-catalyzed reactions are also widely employed for isoquinolinone synthesis. These methods can involve various mechanistic pathways, including C-H activation and cross-coupling reactions. ontosight.ai For instance, palladium-catalyzed cascade reactions of alkynyliodobenzamides with boronic acids have been shown to produce polysubstituted isoquinolinones with high regio- and stereoselectivity. nih.gov Another approach involves the palladium-catalyzed synthesis from N-alkoxy-o-alkynylbenzamides. rsc.org

Copper-catalyzed methods offer a more economical alternative for the synthesis of isoquinolinones. These reactions can proceed through mechanisms such as oxidative dual arylation of active alkenes. prepchem.combeilstein-journals.org For example, 3-aminoindazoles can be used as arylating agents in a copper-catalyzed process to construct the isoquinolinone core. prepchem.combeilstein-journals.org

The following table summarizes the key features of these transition-metal catalyzed approaches.

CatalystKey FeaturesStarting Materials (Examples)Reference(s)
Rh(III)High regioselectivity, C-H activation/annulationBenzamides, Alkynes nih.govbrieflands.comsioc-journal.cn
Pd(II)Versatile, cascade reactions, C-H activationAlkynyliodobenzamides, Boronic acids, N-alkoxy-o-alkynylbenzamides ontosight.ainih.govrsc.org
Cu(I/II)Economical, oxidative coupling3-Aminoindazoles, Active alkenes prepchem.combeilstein-journals.org

Multicomponent Reaction Protocols for Expedient Isoquinolinone Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. thieme-connect.de Several MCRs have been developed for the rapid assembly of the isoquinolinone scaffold. For example, a reaction sequence initiated by the Groebke–Blackburn–Bienaymé (GBB) reaction, followed by N-acylation and an intramolecular Diels-Alder (IMDA) reaction, has been utilized to create imidazopyridine-fused isoquinolinones. thieme-connect.dersc.org Such strategies offer a streamlined approach to generating molecular diversity around the isoquinolinone core. thieme-connect.de

Precision Synthetic Strategies for the 7-Methyl-8aH-isoquinolin-1-one Architecture

The synthesis of the specifically substituted this compound requires not only the formation of the heterocyclic ring but also the precise introduction of a methyl group at the C7 position and control over the stereocenter at the 8a position.

Regioselective Introduction of the C7-Methyl Substituent on Isoquinolinone Precursors

The introduction of a methyl group at the C7 position of an isoquinolinone precursor can be approached in several ways. One strategy involves starting with a precursor that already contains the methyl group in the desired position. For instance, a meta-substituted toluene (B28343) derivative could be elaborated through one of the foundational synthetic pathways described above.

Alternatively, direct C-H methylation of a pre-formed isoquinolinone scaffold is a powerful, though challenging, strategy. Recent advances in C-H functionalization have shown promise for the regioselective methylation of heterocycles. While specific methods for the C7 methylation of 8aH-isoquinolin-1-one are not extensively documented, analogous reactions on related heterocyclic systems suggest potential routes. For example, selective methylation at specific positions of spiro-isoquinoline derivatives has been achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions.

Research into the regioselective functionalization of isoquinolinones has demonstrated that different positions on the ring can be targeted. For example, methods for the C8-formylmethylation of isoquinolinones have been reported. While not a direct methylation, this functionalization could potentially be converted to a methyl group in subsequent synthetic steps.

Stereoselective Synthesis and Control over the 8aH-Configuration in Isoquinolinone Derivatives

Establishing the stereochemistry at the 8a position is a critical aspect of synthesizing this compound. The 'H' at this position indicates a saturated carbon, creating a chiral center. The stereoselective synthesis of related isoquinoline derivatives provides insights into how this might be achieved.

For instance, stereoselective syntheses of perhydroisoquinolin-1-ones have been accomplished through base-promoted annulation reactions. The stereochemical outcome of these reactions can be influenced by factors such as the solvent polarity and the nature of the base used.

Another potential strategy involves the use of chiral auxiliaries. An enantiopure auxiliary can be attached to the starting material to direct the formation of a new stereocenter with a specific configuration. After the desired stereochemistry is set, the auxiliary can be removed.

Furthermore, asymmetric catalysis offers a powerful approach to enantioselective synthesis. While specific catalysts for the asymmetric synthesis of 8aH-isoquinolin-1-ones are not well-documented, the broader field of asymmetric catalysis provides a rich toolbox of chiral ligands and catalysts that could potentially be adapted for this transformation. The stereoselective synthesis of fused, spiro, and bridged heterocycles from isoquinolinium salts highlights the potential for controlling stereochemistry in related systems.

Convergent and Divergent Synthetic Routes to Access the this compound Core

The synthesis of the this compound core can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in a later stage. nih.gov For the this compound core, a plausible convergent strategy would involve the preparation of a substituted o-tolualdehyde derivative and a suitable nitrogen-containing fragment. For instance, a Heck coupling reaction between an appropriately substituted vinyl amide and an aryl halide could be a key step.

A notable example of a convergent strategy in the broader context of isoquinolinedione synthesis is the photocatalytic [4+2] skeleton-editing strategy. rsc.org This method allows for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters, demonstrating the power of convergent approaches in constructing complex heterocyclic systems. rsc.org While not directly applied to this compound, this strategy highlights the potential for developing convergent routes to this specific target.

Divergent Synthesis: In contrast, a divergent synthesis strategy begins with a common intermediate that is progressively diversified to yield a library of related compounds. wikipedia.org This approach is particularly valuable for generating analog libraries for structure-activity relationship (SAR) studies. A potential divergent synthesis of this compound could start from a pre-formed isoquinolin-1-one core, which is then subjected to various functionalization reactions to introduce the methyl group at the 7-position and other desired substituents.

For example, starting with a generic isoquinolin-1-one, a sequence of reactions such as nitration followed by reduction to an amine, and then a Sandmeyer reaction or a transition-metal-catalyzed cross-coupling reaction could be employed to introduce the methyl group. This approach allows for the late-stage introduction of diversity, a hallmark of divergent synthesis. wikipedia.org

Post-Synthetic Modifications and Functionalization of this compound

Post-synthetic modification (PSM) is a powerful tool for the structural diversification of a core scaffold. mdpi.comnih.gov Once the this compound nucleus is synthesized, a variety of chemical transformations can be employed to modify its periphery, leading to the generation of novel derivatives with potentially enhanced biological activities.

C-H Functionalization Strategies for Peripheral Modification

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. nih.govmdpi.com For the this compound scaffold, several C-H bonds are available for functionalization, offering opportunities for selective modification.

Transition metal-catalyzed C-H activation is a prominent method for achieving regioselective functionalization. hbni.ac.insigmaaldrich.com For instance, palladium-catalyzed C-H arylation or alkenylation could be employed to introduce new substituents at specific positions on the aromatic ring. The directing group ability of the lactam oxygen in the isoquinolinone core can play a crucial role in controlling the regioselectivity of these reactions.

A general strategy for the remote-site-selective cascade addition/cyclization of unactivated C(sp3)–H bonds has been developed to build isoquinolinonedione skeletons, which proceeds via a 1,5-hydrogen atom transfer (HAT) process. rsc.org This highlights the potential for functionalizing even remote C-H bonds within the broader class of isoquinolinone-containing structures.

Table 1: Representative Examples of C-H Functionalization on Related Heterocyclic Systems

Catalyst/ReagentSubstrate ScopePosition of FunctionalizationReference
Pd(OAc)₂ / DavePhosAryl bromidesC6 of 7-azaindole (B17877) N-oxide mdpi.com
RhCl(CO)₂]₂Unactivated arenesC2 of quinoline (B57606) nih.gov
PPh₃/Cl₃CCNHeterocyclic N-oxidesC2-chlorination researchgate.net

This table presents examples of C-H functionalization on related nitrogen-containing heterocyclic systems to illustrate the potential strategies applicable to this compound.

Directed Regioselective Substitution Reactions on the Isoquinolinone Nucleus

The inherent reactivity of the isoquinolinone nucleus can be exploited to achieve regioselective substitutions. The electron-donating or -withdrawing nature of the existing methyl group at the 7-position will influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

For instance, nitration of the aromatic ring would be expected to occur at positions ortho or para to the electron-donating methyl group, although the directing effect of the isoquinolinone core itself must also be considered. A two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) has been reported, demonstrating the feasibility of regioselective nitration on a related quinoline system. brieflands.com

Furthermore, the N-oxide of the isoquinolinone can be used as a directing group to facilitate regioselective functionalization at the C2 position. nih.govresearchgate.net This strategy has been successfully employed for the chlorination and alkenylation of quinoline and isoquinoline N-oxides. nih.govresearchgate.net

Table 2: Examples of Regioselective Reactions on Quinoline and Isoquinoline Systems

Reaction TypeReagentPosition of SubstitutionSubstrateReference
NitrationFuming HNO₃ / H₂SO₄8-position7-Methylquinoline brieflands.com
ChlorinationPPh₃/Cl₃CCNC2-positionQuinoline N-oxides researchgate.net
AlkenylationPd(OAc)₂C2-positionQuinoline N-oxides nih.gov

This table showcases regioselective substitutions on related heterocyclic cores, providing insights into potential transformations for the this compound scaffold.

Derivatization Strategies for the Generation of Analog Libraries Based on the this compound Scaffold

The generation of analog libraries is crucial for exploring the structure-activity relationships of a lead compound. The this compound scaffold offers multiple points for derivatization to create a diverse collection of molecules.

One common strategy is the modification of the lactam nitrogen. Alkylation or acylation of the N-H bond can introduce a wide variety of substituents. Furthermore, the methyl group at the 7-position can be a handle for further transformations. For example, benzylic bromination followed by nucleophilic substitution could introduce a range of functional groups at this position.

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse molecules. wikipedia.org A DOS strategy starting from a functionalized this compound intermediate could lead to a library of compounds with unique skeletal frameworks.

The synthesis of novel indolo[3,2-c]isoquinoline-5-one-6-yl rsc.orgrsc.orgCurrent time information in Chatham County, US.triazolo[3,4-b] rsc.orgCurrent time information in Chatham County, US.rug.nlthiadiazole analogues demonstrates a successful derivatization strategy starting from an indolo[2,3-c]isoquinolin-5(6H)-one core, highlighting the potential for complex elaborations of the isoquinolinone scaffold. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 8ah Isoquinolin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for determining the connectivity and chemical environment of atoms within a molecule. For a compound like 7-methyl-8aH-isoquinolin-1-one, ¹H NMR would be expected to reveal the chemical shifts, coupling constants, and integration of protons in the aromatic and aliphatic regions, including the methyl group at the 7-position and the protons of the dihydropyridinone ring. Similarly, ¹³C NMR would provide information on the chemical shifts of each unique carbon atom, including the carbonyl carbon of the lactam, the olefinic carbons, and the carbons of the aromatic ring. However, no specific ¹H or ¹³C NMR data for this compound could be located.

Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula of this compound (C₁₀H₁₁NO). The fragmentation pattern observed under techniques like electron ionization (EI) or electrospray ionization (ESI) would offer clues about the stability of the molecular ion and the characteristic bond cleavages, which are often diagnostic for specific structural motifs within the isoquinolinone framework. A systematic investigation of fragmentation behaviors has been conducted for various isoquinoline (B145761) alkaloids, but specific data for the target compound is absent. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the lactam functional group, typically in the range of 1650-1690 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the methyl group and the aromatic and aliphatic protons, as well as C=C stretching for the aromatic and olefinic bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) in the UV-Vis spectrum of this compound would correspond to the π-π* and n-π* transitions associated with its conjugated system, which includes the aromatic ring and the α,β-unsaturated lactam. While general principles of IR and UV-Vis spectroscopy are well-documented, specific spectra for this compound are not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination at Potential Chiral Centers (e.g., at the 8a-position)

The 8a-position in this compound is a potential chiral center. If the compound is synthesized or isolated as a single enantiomer, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical arrangement of the atoms. The principles of using circular dichroism to study chiral molecules are well-established, but no such studies have been reported for this specific compound. researchgate.netnih.govrsc.org

Theoretical and Computational Investigations of 7 Methyl 8ah Isoquinolin 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for studying the electronic structure of molecules. oatext.com These methods allow for the simulation of molecular properties, providing a theoretical framework to understand and predict chemical behavior. oatext.com For 7-methyl-8aH-isoquinolin-1-one, DFT can elucidate its electronic characteristics and reactivity patterns.

The stability and reactivity of a molecule are closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

DFT calculations can precisely determine the energies and spatial distributions of these orbitals. For isoquinoline (B145761) derivatives, the HOMO is often distributed over the electron-rich aromatic system, while the LUMO may be localized on areas susceptible to nucleophilic attack. researchgate.net The analysis of molecular orbital composition provides detailed information about the contribution of different atoms and atomic orbitals to each molecular orbital. sioc-journal.cn

Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds

Calculation Method Property Description Potential Insight for this compound
DFT/B3LYP HOMO Energy Energy of the highest occupied molecular orbital. Identifies regions prone to electrophilic attack. researchgate.net
DFT/B3LYP LUMO Energy Energy of the lowest unoccupied molecular orbital. Identifies regions prone to nucleophilic attack. researchgate.net
TD-DFT Absorption Spectra Predicts electronic transitions and UV-Vis absorption. Understanding of chromophoric properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. wolfram.comlibretexts.org These maps are invaluable for predicting how molecules interact, particularly in identifying sites for electrophilic and nucleophilic attacks and hydrogen bonding. researchgate.netresearchgate.net

On an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue signifies areas of positive potential (electron-poor), usually around hydrogen atoms bonded to electronegative atoms, marking sites for nucleophilic attack. researchgate.netyoutube.com For this compound, the carbonyl oxygen would be expected to be a region of high negative potential (red), while hydrogens on the methyl group and aromatic ring would show positive potential (blue or green).

Conformational Analysis and Exploration of the Energy Landscape of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org This analysis is crucial for understanding a molecule's physical and biological properties, as the most stable conformer often dictates its behavior. libretexts.orgprinceton.edu

For a molecule like this compound, which contains a non-planar dihydroisoquinoline ring system, multiple conformers are possible. Theoretical methods can be used to explore the potential energy surface and identify the most stable, low-energy conformations. This involves systematically rotating bonds and calculating the energy of each resulting geometry. Studies on related cyclic systems, such as imidazolidinone derivatives, have shown that even small energy differences (e.g., < 2 kcal/mol) between conformers can be computationally determined, and these theoretical structures often correspond well with those found in crystal structures. ethz.ch The presence of the methyl group and the specific stereochemistry at the 8aH position will significantly influence the conformational preferences by introducing steric interactions that destabilize certain arrangements. libretexts.org

Molecular Modeling and Dynamics Simulations for Elucidating Intra- and Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.orgmdpi.com By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of molecular behavior, offering insights that static models cannot. wikipedia.org

In Silico Prediction of Potential Binding Interactions with Biological Macromolecular Targets

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) might bind to a receptor, such as a protein or nucleic acid. nih.gov This is a cornerstone of rational drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. elifesciences.orgnih.gov

The process involves placing the ligand into the binding site of a macromolecule and calculating a "docking score," which estimates the binding affinity. For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. For example, isoquinoline scaffolds are known to interact with targets like opioid receptors and various enzymes. elifesciences.orgjapsonline.com These simulations can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking between the isoquinolinone ring and amino acid residues in the protein's active site. nih.gov The results from these predictions can then be further validated and refined using more computationally intensive methods like MD simulations, which can assess the stability of the predicted ligand-protein complex over time. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Applied to this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.comnih.gov These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties for a series of related compounds. walisongo.ac.idnih.gov

For this compound and its analogues, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity (e.g., inhibitory concentration, IC50), and then building a model. nih.gov The model would use various descriptors that quantify different aspects of the molecules' structure.

Table 2: Common Descriptors Used in QSAR/QSPR Models

Descriptor Type Example Description
Electronic Partial atomic charges, Dipole moment Describes the electronic distribution within the molecule. nih.gov
Steric Molecular volume, Surface area Relates to the size and shape of the molecule. walisongo.ac.id
Hydrophobic LogP (octanol-water partition coefficient) Measures the molecule's lipophilicity. mdpi.com

| Topological | Connectivity indices | Numerical representation of molecular topology and branching. japsonline.com |

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds. japsonline.comresearchgate.net This approach significantly accelerates the drug discovery process by prioritizing which molecules to synthesize and test.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 7 Methyl 8ah Isoquinolin 1 One Analogs

General Principles of SAR within the Isoquinolinone Class and their Relevance to 7-Methyl-8aH-isoquinolin-1-one

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound relates to its biological activity. For the isoquinolinone class, SAR studies have revealed several key principles:

Substitution Patterns are Crucial: The biological activity of isoquinolinone derivatives is highly dependent on the substitution pattern on the isoquinolinone core. For instance, some studies have shown that substitution at the C3 position can enhance anticancer activity, while modifications at C4 may lead to significant antimalarial effects.

Lipophilicity and Polarity Matter: The addition of different functional groups alters the molecule's polarity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing a polar oxygen atom by replacing a methyl group with a methoxy (B1213986) group can increase solubility in polar solvents.

For This compound , these general principles suggest that its biological profile is significantly influenced by the methyl group at the C7 position and the stereochemistry at the 8aH position.

Hypothesized Role of the C7-Methyl Group in Modulating Molecular Recognition and Specific Biological Interactions

The C7 position of the isoquinolinone ring is a frequent site for modification in drug design. researchgate.netmdpi.com The introduction of a methyl group at this position, as seen in this compound, is hypothesized to influence its biological activity in several ways:

Steric Influence: The methyl group provides steric bulk, which can either enhance or hinder the binding of the molecule to its target protein. This can lead to increased selectivity for a particular target.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron distribution within the aromatic ring system. This can affect the strength of interactions, such as pi-stacking or hydrogen bonds, with the biological target.

Metabolic Stability: The presence of a methyl group can influence the metabolic stability of the compound, potentially blocking a site that would otherwise be susceptible to oxidation by metabolic enzymes.

Research on related quinolin-4-ones has shown that the C7 position is the most adaptable for modifications and that various substituents at this site can enhance antimicrobial activity. mdpi.com Similarly, in isoquinoline (B145761) quinones, introducing groups at the C7 position has been shown to improve cytotoxicity against various cancer cell lines. researchgate.net For this compound, the C7-methyl group is therefore likely a key determinant of its specific biological interactions and potential therapeutic applications.

Investigation of the Influence of 8aH Stereochemistry on Ligand-Target Binding and Conformational Preferences

The "8aH" in this compound indicates that the carbon atom at position 8a is saturated and part of a stereocenter. This introduces the possibility of different stereoisomers (enantiomers), which can have profound implications for biological activity.

The three-dimensional arrangement of atoms is critical for the interaction between a ligand (the drug molecule) and its target (e.g., an enzyme or receptor). Often, only one enantiomer of a chiral drug will fit correctly into the binding site of its biological target, while the other enantiomer may be inactive or even have undesirable off-target effects.

While direct studies on the 8aH stereochemistry of this compound are not widely available, research on related heterocyclic systems provides valuable insights. For example, in the synthesis of phenanthridinone derivatives through Heck reactions, the stereochemistry at the bridgehead carbon was found to be crucial and could be controlled by the choice of catalyst. nih.gov In the context of norcoclaurine synthase, an enzyme that catalyzes a reaction to form a tetrahydroisoquinoline, the stereochemistry of the reaction intermediates dictates the final product's configuration. nih.gov These examples underscore the importance of stereochemistry in determining the biological activity of complex molecules. For this compound, the specific (R) or (S) configuration at the 8a position would lock the molecule into a particular conformation, influencing how it presents its other functional groups (like the C7-methyl group) to a potential binding partner.

Elucidation of Potential Biological Target Engagement Mechanisms

Isoquinolinone analogs are known to interact with a variety of biological targets. The following sections explore potential mechanisms of action relevant to this compound.

Mechanisms of Enzyme Inhibition (e.g., cyclooxygenase, JNK)

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org This is a common mechanism of action for many drugs.

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. frontiersin.org Many nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. frontiersin.orgwikipedia.org Some natural products containing the isoquinoline scaffold, such as berberine, have been noted for their anti-inflammatory properties, which may involve the COX pathway. frontiersin.org It is plausible that this compound or its analogs could also inhibit COX enzymes, thereby producing anti-inflammatory effects.

c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are a family of protein kinases that are involved in cellular responses to stress, inflammation, and apoptosis (programmed cell death). nih.gov The inhibition of JNK is a therapeutic strategy for conditions like heart failure and neurodegenerative diseases. A series of 4-phenylisoquinolones were identified as potent and selective JNK inhibitors, demonstrating that the isoquinolinone scaffold is well-suited for targeting this enzyme family. nih.gov The specific substituents on the isoquinolinone ring determine the potency and selectivity of JNK inhibition.

Mechanisms of Receptor Binding and Modulation (e.g., Melatonin (B1676174) MT1/MT2, Opioid receptors)

Receptors are proteins that receive and transduce signals that may be integrated into biological systems.

Melatonin MT1/MT2 Receptors: The MT1 and MT2 receptors are G-protein coupled receptors that mediate the effects of the hormone melatonin, which is crucial for regulating circadian rhythms and sleep. nih.govthieme-connect.com The isoquinolinone core has been identified as a novel scaffold for developing ligands for these receptors. researchgate.net SAR studies have shown that substitutions at the C5, C6, or C7 positions of the isoquinolinone ring can confer potent and selective activity at the MT2 receptor. researchgate.netresearchgate.net Specifically, a compound with a hydroxy group at C7 and a methoxy group at C6 was identified as a modest melatoninergic agonist with selectivity for MT2. researchgate.net This suggests that this compound could potentially act as a modulator of melatonin receptors, with the C7-methyl group playing a role in its binding affinity and selectivity.

Opioid Receptors: Opioid receptors (e.g., mu, delta, kappa) are the primary targets for opioid analgesics like morphine and codeine. drugbank.com These receptors are involved in modulating pain perception. While direct evidence for this compound binding to opioid receptors is limited, the analgesic properties of some isoquinoline alkaloids suggest a potential interaction with the opioid system. nih.govbioline.org.br For example, some studies have shown that the antinociceptive effects of melatonin may be modulated by the opioid system. bioline.org.br Given the structural relationship of isoquinolinones to other centrally active compounds, an interaction with opioid or other neurotransmitter receptors remains a possibility.

Molecular Mechanisms Underpinning Anti-inflammatory and Antimicrobial Properties

Anti-inflammatory Mechanisms: The anti-inflammatory effects of isoquinoline derivatives are often linked to the inhibition of key signaling pathways involved in the inflammatory response. frontiersin.org A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgmdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 . mdpi.com Certain isoquinoline derivatives have been shown to prevent the activation of NF-κB, thereby suppressing the production of these inflammatory mediators. mdpi.com Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38 kinases. frontiersin.org Inhibition of the phosphorylation of these kinases by isoquinoline compounds can also lead to a reduction in the inflammatory response. frontiersin.orgmdpi.com

Antimicrobial Mechanisms: Isoquinoline compounds can exert antimicrobial effects through various mechanisms. nih.gov While the precise mechanisms are not always fully elucidated, they can include:

Inhibition of essential enzymes: As seen with the inhibition of Mycobacterium tuberculosis IMPDH by certain isoquinoline derivatives, these compounds can block metabolic pathways crucial for the pathogen's survival. nih.gov

Disruption of cell membrane/wall integrity: Some antimicrobial agents work by compromising the physical structure of the bacterial cell.

Inhibition of biofilm formation: Biofilms are communities of microorganisms that are often more resistant to antibiotics. Some compounds can prevent the formation of these protective structures. frontiersin.org

The activity of this compound in these areas would depend on its ability to interact with these specific molecular targets, a function of its unique structural features.

Design and Application of this compound as a Chemical Probe for Investigating Biological Pathways

The development of chemical probes is a cornerstone of chemical biology, enabling the dissection of complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific protein or pathway, allowing for its visualization or modulation. While this compound itself has not been extensively characterized as a chemical probe, the isoquinolin-1-one scaffold is a promising starting point for the design of such tools. The rich structure-activity relationship (SAR) data available for isoquinolin-1-one analogs provides a roadmap for designing probes with desired properties.

The design of a chemical probe based on the this compound scaffold would involve the strategic introduction of functional groups to impart new properties, such as fluorescence or affinity tags for target identification. The position of these modifications is critical to retain or enhance the desired biological activity while minimizing off-target effects.

Key Design Considerations for this compound-Based Probes:

Point of Attachment: The choice of where to attach a linker or reporter group is paramount. Based on SAR studies of isoquinolin-1-one analogs, positions that are tolerant of substitution without abolishing biological activity are ideal. For instance, studies on various isoquinolin-1-one derivatives have shown that modifications at the N2-position and certain positions on the phenyl ring (if present at C3) can be well-tolerated. ontosight.airesearchoutreach.org The methyl group at the 7-position of the parent compound could also be a potential site for functionalization, provided it does not disrupt key interactions with the target protein.

Reporter Groups: To visualize the probe within a cell, a fluorescent reporter group can be attached. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and excitation/emission wavelengths to avoid interference with cellular autofluorescence. For instance, a variety of fluorophores, from classic coumarins to more advanced dyes, could be coupled to the isoquinolin-1-one core. mdpi.com

Affinity Tags: For target identification studies, an affinity tag like biotin (B1667282) can be incorporated. tuat.ac.jp This allows for the capture of the probe-protein complex using streptavidin-coated beads, followed by proteomic analysis to identify the binding partners. The linker connecting the biotin tag to the isoquinolin-1-one scaffold needs to be of sufficient length and flexibility to allow for efficient binding of both the probe to its target and the biotin to streptavidin. tuat.ac.jp

Photoreactive Groups: To covalently label the target protein, a photoreactive group such as a benzophenone (B1666685) or a diazirine can be introduced. nih.gov Upon photoactivation, this group forms a covalent bond with the target protein, enabling more robust target identification and downstream analysis.

Potential Applications in Investigating Biological Pathways:

A chemical probe derived from this compound could be instrumental in elucidating the mechanisms of action of this class of compounds. Given that many isoquinolin-1-one analogs exhibit potent anticancer and anti-inflammatory activities, a well-designed probe could be used to:

Identify Cellular Targets: By using a biotinylated or photo-crosslinkable probe, researchers could identify the specific proteins that isoquinolin-1-ones bind to in cancer cells or immune cells. This would provide crucial insights into the molecular pathways through which these compounds exert their effects. nih.govnih.gov

Visualize Subcellular Localization: A fluorescently tagged probe would allow for the visualization of where the compound accumulates within the cell. acs.org This information can provide clues about its mechanism of action. For example, if the probe localizes to the nucleus, it might suggest an effect on transcription, whereas localization to the mitochondria could imply an impact on cellular metabolism or apoptosis.

Monitor Target Engagement: A fluorescent probe could be used in assays to monitor the engagement of the compound with its target in living cells. This would be valuable for confirming the mechanism of action and for screening for more potent analogs.

Structure-Activity Relationship (SAR) Studies of Isoquinolin-1-one Analogs

The following table summarizes the structure-activity relationship findings for various isoquinolin-1-one analogs, which can guide the design of chemical probes based on the this compound scaffold.

Position of SubstitutionSubstituentEffect on Biological ActivityReference
N-2 MethylIncreased anticancer activity in some analogs. nih.gov
O-(3-hydroxypropyl)Showed the best antitumor activity in a series of analogs. researchgate.net
C-3 BiphenylPotent anticancer activity against various human cancer cell lines. ontosight.ai
PhenylShowed potent antitumor activity. researchoutreach.org
meta-FluorophenylMarkedly enhanced antiproliferative activity by interacting with microtubules. acs.orgamerigoscientific.com
C-5, C-6, C-7 3-MethoxybenzyloxylConferred effective binding and selectivity toward the MT2 receptor. rjeid.complos.org
C-6 Diaryl substitutionPotent inhibitors of HIF-1 signaling. nih.gov

This interactive data table allows for the exploration of how different substituents at various positions on the isoquinolin-1-one core influence biological activity. This information is invaluable for the rational design of novel chemical probes. For example, knowing that N-methylation is tolerated and can enhance activity suggests that the N2-position could be a suitable site for attaching a linker for a reporter group. nih.gov Similarly, the significant impact of substitutions at the C3 position highlights its importance for biological interactions and suggests that modifications here should be approached with caution to avoid loss of activity. ontosight.airesearchoutreach.orgacs.orgamerigoscientific.com

Advanced Applications and Future Research Directions in 7 Methyl 8ah Isoquinolin 1 One Research

Strategic Design and Synthesis of Advanced Isoquinolinone-Based Chemical Libraries for High-Throughput Target Identification

The discovery of new drug candidates often begins with screening large collections of small molecules. The strategic design of these collections, or chemical libraries, is paramount for increasing the efficiency of identifying "hits." Isoquinolinones are considered a "privileged scaffold," a concept describing molecular frameworks that can bind to multiple, distinct biological targets, making them ideal starting points for library design.

The design process for isoquinolinone-based libraries often employs several key strategies:

Biology-Oriented Synthesis (Bio-OS): This strategy uses the structures of known bioactive natural products as inspiration for designing new libraries. By mimicking the core three-dimensional shapes of natural products that contain the isoquinolinone core, chemists can create libraries enriched with biologically relevant molecules.

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse and complex molecules in an efficient manner. For isoquinolinones, this could involve modular synthetic routes where different building blocks can be combined to rapidly generate a wide array of derivatives with varied substitution patterns and stereochemistry.

Fragment-Based Drug Discovery (FBDD): FBDD uses smaller, less complex molecules ("fragments") as starting points for drug discovery. Libraries of isoquinolinone fragments can be screened to identify weak binders to a target protein. These initial hits are then optimized and grown into more potent lead compounds. This approach is particularly useful for developing novel heterocycles with high three-dimensional character.

The synthesis of these libraries often relies on robust and high-throughput chemical reactions. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly valuable for their efficiency and ability to generate molecular diversity.

The table below outlines common synthetic strategies for generating advanced chemical libraries based on privileged scaffolds like isoquinolinone.

Library Design StrategyCore PrincipleApplication to IsoquinolinonesKey Advantage
Target-Focused Design Compounds are designed to interact with a specific protein or family of related targets (e.g., kinases).Synthesis of isoquinolinone derivatives with features known to bind to the ATP-binding site of kinases.Higher hit rates in screening campaigns against the intended target family.
Diversity-Oriented Synthesis (DOS) Efficiently produces compound collections with high structural diversity and three-dimensionality.Using modular reactions to create a wide range of isoquinolinone analogs from simple starting materials.Exploration of novel chemical space and identification of unexpected biological activities.
Fragment-Based Library Design Utilizes small molecules (<300 Da) as starting points for lead discovery and optimization.Creation of a library of simple, low-molecular-weight isoquinolinone cores for screening.High efficiency in sampling chemical space and provides a clear path for fragment-to-lead evolution.
DNA-Encoded Libraries (DELs) Each molecule in the library is tagged with a unique DNA barcode for identification.On-DNA synthesis of isoquinolinone derivatives, allowing for the creation and screening of massive libraries.Ability to screen libraries containing billions of compounds simultaneously against a target protein.

These strategically designed libraries are then subjected to high-throughput screening (HTS) to identify molecules that modulate the activity of a specific biological target, paving the way for new therapeutic discoveries.

Integration of Artificial Intelligence and Machine Learning Methodologies in the Discovery and Optimization of Isoquinolinone-Derived Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. These computational tools are being integrated into the pipeline for discovering and optimizing isoquinolinone-derived compounds in several ways.

The process typically involves:

Data Curation: Large datasets containing the chemical structures of isoquinolinone derivatives and their associated biological activities are compiled.

Model Training: ML algorithms, such as deep neural networks or support vector machines, are trained on this data to learn the complex relationships between a molecule's structure and its properties.

Predictive Modeling: The trained models can then be used to predict various properties for new, virtual isoquinolinone compounds, including:

Biological Activity: Predicting the potency of a compound against a specific target (e.g., a kinase or protease).

Pharmacokinetics (ADME): Predicting properties like absorption, distribution, metabolism, and excretion.

Toxicity: Identifying potentially toxic compounds early in the discovery process.

The table below summarizes the application of various AI/ML techniques in the drug discovery process for compounds like isoquinolinones.

AI/ML TechniqueApplication in Drug DiscoveryRelevance to Isoquinolinones
Machine Learning (ML) for Virtual Screening Predicts the activity of virtual compounds against a target.Rapidly screens millions of virtual isoquinolinone derivatives to identify potential hits.
Deep Learning (DL) for Property Prediction Uses neural networks to predict ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Predicts the drug-likeness and potential toxicity of new isoquinolinone designs.
Generative Models Designs novel molecules with desired properties from scratch.Generates new isoquinolinone-based structures optimized for binding to a specific target.
Quantitative Structure-Activity Relationship (QSAR) Models the correlation between chemical structure and biological activity.Guides the optimization of lead compounds by predicting how structural changes will affect potency.

The integration of AI and ML promises to make the discovery of new drugs based on the 7-methyl-8aH-isoquinolin-1-one scaffold faster and more efficient.

Exploring Biocatalytic Approaches for the Enantioselective Synthesis of Isoquinolinones and Complex Derivatives

Many biological targets require drugs to have a specific three-dimensional shape, or stereochemistry, to be effective. The synthesis of single-enantiomer (chiral) compounds is a significant challenge in organic chemistry. Biocatalysis, the use of enzymes to perform chemical reactions, has emerged as a powerful tool for achieving high enantioselectivity under mild, environmentally friendly conditions.

For the synthesis of chiral isoquinolinones, several biocatalytic strategies are being explored:

Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture (a 50:50 mix of both enantiomers), allowing the other to be isolated in high purity. Lipases are commonly used for this type of resolution.

Dynamic Kinetic Resolution (DKR): This more advanced technique combines the enzymatic resolution with a method for continuously converting the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer.

Asymmetric Synthesis: Enzymes can create a chiral center from a non-chiral starting material. For example, monoamine oxidase (MAO-N) biocatalysts have been used for the synthesis of quinoline (B57606) derivatives from their tetrahydroquinoline precursors.

These enzymatic methods offer a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure isoquinolinones, which is crucial for developing safe and effective medicines.

The table below lists enzymes and their potential applications in the synthesis of chiral isoquinolinone derivatives.

Enzyme ClassBiocatalytic TransformationApplication for Isoquinolinone Synthesis
Lipases Enantioselective hydrolysis or acylation of alcohols and amines.Kinetic resolution of racemic isoquinolinone precursors containing alcohol or amine groups.
Oxidoreductases (e.g., KREDs) Enantioselective reduction of ketones and aldehydes.Stereoselective reduction of a ketone precursor to generate a chiral hydroxyl-isoquinolinone.
Monoamine Oxidases (MAO-N) Oxidative aromatization of N-heterocycles.Conversion of tetrahydroisoquinolines to the corresponding isoquinolines.
Hydrolases Hydrolysis of esters and amides.Enantioselective opening of a precursor lactam ring to yield a chiral amino acid.

Research in this area continues to identify new enzymes and optimize reaction conditions to broaden the scope of biocatalysis for the synthesis of complex isoquinolinone derivatives.

Investigation of this compound as a Privileged Scaffold for Novel Chemical Biology Probes and Diagnostics

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. They are indispensable tools for studying cellular processes and validating new drug targets. The isoquinoline (B145761) ring is considered a privileged scaffold, often found in molecules that interact with various protein classes, making it an excellent starting point for designing such probes.

While specific research on this compound as a chemical probe is emerging, its core structure makes it a prime candidate for development. To function as a probe, the core scaffold can be chemically modified by attaching specific functional groups:

Reporter Tags: Fluorescent dyes or biotin (B1667282) tags can be added to allow for visualization and detection of the target protein within cells or tissues.

Photoactivatable Groups: These groups, such as azides or diazirines, remain inert until activated by UV light. This allows the probe to be covalently and irreversibly linked to its target protein upon irradiation, enabling target identification.

Click Chemistry Handles: Groups like alkynes or azides can be incorporated, allowing for the easy attachment of reporter tags or other molecules through highly efficient "click" reactions.

A recent study highlighted the development of a chemical probe based on a 7-phenylquinoline motif to identify receptor-interacting kinase 1 (RIPK1) as a key regulator of necroptosis, a form of programmed cell death. This demonstrates the power of using quinoline-based scaffolds to create tools for fundamental biological research. The this compound scaffold could similarly be functionalized to create novel probes for investigating a wide range of biological questions.

The table below describes functionalities that can be incorporated into a scaffold like this compound to convert it into a chemical probe.

Probe FunctionalityChemical Group ExamplePurpose
Target Identification Photo-crosslinkers (e.g., Diazirine, Benzophenone)Forms a covalent bond with the target protein upon UV light activation for subsequent identification.
Target Engagement Reporter Tags (e.g., Biotin, Fluorescein)Allows for detection and quantification of the probe binding to its target in cells or in vitro.
Bio-orthogonal Ligation "Click" Handles (e.g., Alkyne, Azide)Enables the attachment of various reporter molecules in a complex biological environment without side reactions.
Affinity Purification Immobilization Linker (e.g., on beads)Used to "pull down" the target protein from a cell lysate for identification.

The development of such probes from the this compound scaffold would provide valuable tools for chemical biologists to explore disease pathways and identify new therapeutic targets.

Development of Advanced Methodologies for Studying Isoquinolinone-Target Interactions at the Molecular Level

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of an isoquinolinone derivative bound to its target protein. This "snapshot" reveals the precise orientation of the inhibitor and the specific amino acid residues it interacts with, offering a detailed blueprint for further optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information about which parts of the molecule are in contact with the target. NMR-based screening of fragment libraries is a powerful method for identifying new scaffolds.

Molecular Docking: This computational method predicts the preferred binding mode of a ligand to a target protein of known three-dimensional structure. It is widely used in virtual screening to prioritize compounds and to rationalize the structure-activity relationships (SAR) of a series of inhibitors.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed when a ligand binds to its target, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

These methodologies, often used in combination, provide a comprehensive picture of the molecular interactions that drive the biological activity of isoquinolinone-based compounds, guiding the development of next-generation therapeutics.

The table below compares different advanced methods for studying molecular interactions.

MethodologyInformation ObtainedThroughputStructural Data Requirement
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex.LowRequires high-quality crystals of the complex.
NMR Spectroscopy Ligand binding site mapping, conformational changes, affinity.Low to MediumNo crystallization needed, but requires soluble, stable protein.
Molecular Docking Predicted binding pose and score-based affinity estimate.Very HighRequires a 3D structure of the target protein.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS).LowNo structural data needed, but requires pure protein and ligand.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding and dissociation (kon, koff), affinity (KD).MediumNo structural data needed, but requires immobilization of the protein.

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